2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol synthesis route

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol synthesis route

An In-Depth Technical Guide to the Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Executive Summary

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a substituted phenylethanolamine derivative of interest in medicinal chemistry and drug development. The phenylethanolamine scaffold is a crucial pharmacophore in many biologically active compounds.[1][2] This document details two primary synthetic strategies: the direct nucleophilic ring-opening of an epoxide and the widely applicable reductive amination pathway. By examining the mechanistic underpinnings, experimental protocols, and comparative advantages of each route, this guide serves as a critical resource for researchers and scientists engaged in the synthesis of novel bioactive molecules. Detailed, field-proven protocols are provided, alongside a critical analysis of experimental choices to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of the Phenylethanolamine Scaffold

The target molecule, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, belongs to the broad class of phenylethanolamine derivatives. This structural motif is central to a wide array of pharmaceuticals and biologically active compounds due to its ability to interact with various adrenergic and other G-protein coupled receptors.[1] The specific substitution pattern, featuring a 3,4-dimethoxybenzyl group, can modulate pharmacological activity, influencing properties such as receptor selectivity, potency, and metabolic stability.[3] Derivatives of this class have shown potential as bronchodilators, anti-inflammatory agents, and in other therapeutic areas.[3][4]

Chemical Identity and Properties:

-

IUPAC Name: 2-{[(3,4-dimethoxyphenyl)methyl]amino}-1-phenylethan-1-ol[5]

-

CAS Number: 110339-51-0

-

Molecular Formula: C₁₇H₂₁NO₃

-

Molecular Weight: 287.35 g/mol

-

Boiling Point: ~435.9°C at 760 mmHg

Understanding efficient and scalable synthesis routes is paramount for further investigation and development of this and related compounds. This guide will focus on the two most chemically sound and commonly employed strategies for its synthesis.

Synthetic Strategies and Mechanistic Considerations

The construction of the target secondary amine can be approached from two distinct retrosynthetic disconnections, leading to two primary forward-synthesis strategies.

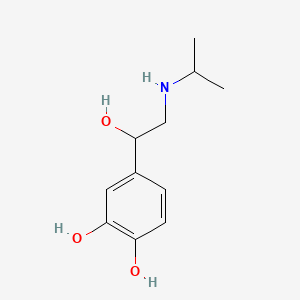

Route A: Direct Nucleophilic Ring-Opening of Styrene Oxide

This method represents a convergent approach where the carbon backbone and the C-N bond are formed in a single step. The synthesis involves the direct reaction of 3,4-dimethoxybenzylamine with styrene oxide.

Mechanism: The reaction proceeds via a standard SN2 nucleophilic substitution. The nitrogen atom of the primary amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of styrene oxide, the attack preferentially occurs at the less sterically hindered terminal carbon atom, leading to the desired 2-amino-1-phenylethanol regiochemistry. The reaction is typically facilitated by heating in a suitable polar aprotic solvent like acetonitrile.[5]

Caption: Diagram 1: Workflow for Epoxide Ring-Opening.

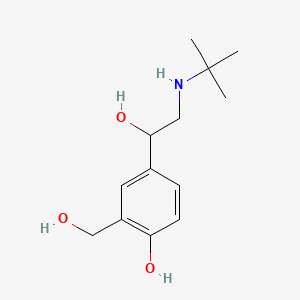

Route B: Reductive Amination

Reductive amination is one of the most powerful and versatile methods for synthesizing amines.[6] This strategy involves two key steps: the formation of an imine (or Schiff base) from a primary amine and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine. For the target molecule, this involves reacting 2-amino-1-phenylethanol with 3,4-dimethoxybenzaldehyde.

Mechanism:

-

Imine Formation: The nucleophilic nitrogen of 2-amino-1-phenylethanol attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is followed by dehydration to form a transient C=N double bond of the imine intermediate. This step is typically reversible and often acid-catalyzed.[7]

-

Reduction: The imine is then reduced to the amine. This can be achieved in the same pot ("direct" reductive amination) or in a stepwise fashion.[6][8] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity.[7][8] NaBH₃CN is particularly useful as it is mild enough to not reduce the aldehyde starting material but is effective at reducing the protonated imine as it forms.[7]

Caption: Diagram 2: Logical Flow of Reductive Amination.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends on several factors, including starting material availability, desired scale, and control over stereochemistry.

| Feature | Route A: Epoxide Ring-Opening | Route B: Reductive Amination |

| Starting Materials | 3,4-Dimethoxybenzylamine, Styrene Oxide | 2-Amino-1-phenylethanol, 3,4-Dimethoxybenzaldehyde |

| Atom Economy | High (addition reaction) | Good (loss of one water molecule) |

| Versatility | Moderate; limited by available epoxides. | High; a vast number of amines and carbonyls can be used.[6] |

| Reaction Conditions | Typically requires heating (reflux).[5] | Often proceeds at room temperature.[7][8] |

| Stereocontrol | If a chiral epoxide is used, stereochemistry is transferred. | If a chiral amine is used, stereochemistry is retained. |

| Work-up/Purification | Distillation and recrystallization may be needed.[5] | Typically involves extraction and chromatographic purification or recrystallization. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure robust and reproducible outcomes.

Protocol: Synthesis via Reductive Amination (Preferred Route)

This protocol is favored for its versatility and generally milder conditions. It proceeds via the in-situ formation and reduction of the intermediate imine.

Step-by-Step Methodology:

-

Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.05 eq) in a suitable solvent such as methanol or dichloromethane (approx. 10 mL per gram of amine).

-

Causality: Methanol is an excellent solvent for both the reactants and the sodium borohydride reducing agent. The slight excess of the aldehyde ensures complete consumption of the primary amine.

-

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine-hemiaminal equilibrium. The reaction can be monitored by TLC.

-

Reduction: Cool the mixture in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes.

-

Causality: Cooling is critical to control the exothermic reaction of NaBH₄ with the solvent and to prevent over-reduction or side reactions. Portion-wise addition maintains a safe reaction temperature.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic. This destroys excess NaBH₄. The product will likely be protonated and soluble in the aqueous phase.

-

Basification and Extraction: Basify the aqueous solution with 2M NaOH to a pH of >10. This deprotonates the amine product, rendering it soluble in organic solvents. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.

Protocol: Synthesis via Epoxide Ring-Opening

This protocol is based on a documented literature procedure and is effective for its directness.[5]

Step-by-Step Methodology:

-

Reaction Setup: Combine 3,4-dimethoxybenzylamine (16.7 g, 1.0 eq) and styrene oxide (12.0 g, 1.0 eq) in acetonitrile (250 mL) in a round-bottom flask fitted with a reflux condenser.[5]

-

Causality: Acetonitrile serves as a polar aprotic solvent that can solubilize the reactants and withstand the required reflux temperature.

-

-

Heating: Heat the solution to reflux and maintain this temperature for approximately 16 hours.[5]

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the amine on the epoxide ring, which is relatively slow at room temperature.

-

-

Solvent Removal: After the reaction period, cool the mixture to room temperature and concentrate it to a residue using a rotary evaporator.[5]

-

Initial Purification (Distillation): Distill the residue under high vacuum (e.g., 0.5 mm Hg), collecting the fraction that distills above 120 °C.[5] The product should solidify upon cooling.

-

Final Purification (Recrystallization): Recrystallize the solidified distillate from a benzene/hexane solvent system to yield pure N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (13.4 g).[5] The reported melting point is 93-94 °C.[5]

-

Safety Note: Benzene is a known carcinogen. Toluene can be a suitable, less hazardous substitute for benzene in many recrystallization procedures. All handling should be performed in a certified chemical fume hood.

-

Characterization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Validation of the final product's identity and purity is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the aromatic protons, the methoxy groups, and the protons on the ethanolamine backbone.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (287.35 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H (alcohol), N-H (secondary amine), and C-O (ether) functional groups.

-

Melting Point Analysis: A sharp melting point range, consistent with literature values (e.g., 93-94 °C), indicates high purity.[5]

Conclusion

The synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol can be achieved efficiently through at least two robust synthetic routes. The direct ring-opening of styrene oxide offers a highly atom-economical, one-step process, as demonstrated by a patented procedure.[5] However, the reductive amination pathway provides superior versatility, allowing for the synthesis of a wide library of analogues by simply varying the amine and carbonyl starting materials.[6] The choice of method will ultimately be guided by the specific goals of the research program, including precursor availability, required scale, and the need for structural diversity. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist or researcher working in this area.

References

-

Title: Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine Source: PrepChem.com URL: [Link]

- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: European Patent Office - EP 0924193 A1 URL

- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: Google Patents - EP0924194B1 URL

-

Title: Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol Source: International Journal of Science and Engineering URL: [Link]

-

Title: Experiments on Contemporary Chemistry Topics Source: Hong Kong Polytechnic University URL: [Link]

-

Title: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol Source: Crysdot LLC URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines Source: Arkivoc URL: [Link]

-

Title: Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols Source: ResearchGate URL: [Link]

-

Title: The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors... Source: ResearchGate URL: [Link]

-

Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases... Source: Frontiers in Catalysis URL: [Link]

-

Title: 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one Source: MDPI URL: [Link]

-

Title: Pharmacological Activities of Aminophenoxazinones Source: PubMed URL: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]